Trisodium 5,8-bis((4-(1,1-dimethylethyl)-2-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate
Description
Trisodium 5,8-bis((4-(1,1-dimethylethyl)-2-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate is a sulfonated anthraquinone derivative characterized by its bulky tert-butyl (1,1-dimethylethyl) substituents and trisodium sulfonate groups. Its structure (Figure 1) comprises a central anthracenedione core with hydroxyl groups at positions 1 and 4, amino-linked sulfonated phenyl rings at positions 5 and 8, and a third sulfonate group at position 2.
Properties
CAS No. |
83006-69-3 |
|---|---|
Molecular Formula |
C34H31N2Na3O13S3 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
trisodium;5,8-bis(4-tert-butyl-2-sulfonatoanilino)-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C34H34N2O13S3.3Na/c1-33(2,3)16-7-9-18(23(13-16)50(41,42)43)35-20-11-12-21(36-19-10-8-17(34(4,5)6)14-24(19)51(44,45)46)27-26(20)31(39)28-22(37)15-25(52(47,48)49)30(38)29(28)32(27)40;;;/h7-15,35-38H,1-6H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
InChI Key |
CUPNGHZDSXEEBW-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C3=O)C(=CC(=C5O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(lactic acid) is synthesized through the polymerization of lactic acid. The two primary methods for its synthesis are:
Direct Condensation Polymerization: This method involves the direct condensation of lactic acid monomers, resulting in the formation of water as a byproduct. The reaction is typically carried out under reduced pressure and elevated temperatures to remove the water and drive the polymerization forward.
Ring-Opening Polymerization: This method involves the polymerization of lactide, a cyclic dimer of lactic acid. The reaction is catalyzed by metal catalysts such as tin(II) octoate and is carried out at temperatures ranging from 130°C to 180°C.
Industrial Production Methods
Industrial production of Poly(lactic acid) typically involves the ring-opening polymerization method due to its ability to produce high molecular weight polymers with better control over the polymer structure. The process includes the following steps:
Fermentation: Lactic acid is produced through the fermentation of carbohydrates by bacteria.
Purification: The lactic acid is purified to remove impurities.
Polymerization: The purified lactic acid is converted to lactide, which is then polymerized to form Poly(lactic acid).
Chemical Reactions Analysis
Types of Reactions
Poly(lactic acid) undergoes various chemical reactions, including:
Hydrolysis: Poly(lactic acid) is susceptible to hydrolysis, especially in the presence of moisture, leading to the breakdown of the polymer into lactic acid monomers.
Thermal Degradation: At elevated temperatures, Poly(lactic acid) can undergo thermal degradation, resulting in the formation of oligomers and monomers.
Photodegradation: Exposure to ultraviolet light can cause the degradation of Poly(lactic acid), leading to a reduction in molecular weight and mechanical properties.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often accelerated by acidic or basic conditions.
Thermal Degradation: Elevated temperatures, typically above 200°C.
Photodegradation: Ultraviolet light exposure.
Major Products Formed
Hydrolysis: Lactic acid monomers.
Thermal Degradation: Oligomers and lactic acid monomers.
Photodegradation: Lower molecular weight fragments and lactic acid monomers.
Scientific Research Applications
Poly(lactic acid) has a wide range of scientific research applications, including:
Biodegradable Plastics: Used in the production of biodegradable plastic products such as packaging materials, disposable cutlery, and agricultural films.
Medical Devices: Used in the fabrication of medical devices such as sutures, stents, and drug delivery systems due to its biocompatibility and biodegradability.
Tissue Engineering: Used as a scaffold material for tissue engineering applications, providing a temporary structure for cell growth and tissue regeneration.
Pharmaceuticals: Used in the formulation of controlled-release drug delivery systems, allowing for the sustained release of therapeutic agents.
Mechanism of Action
The mechanism of action of Poly(lactic acid) primarily involves its biodegradation into lactic acid monomers. The lactic acid is then metabolized by the body through the tricarboxylic acid cycle, ultimately being converted to carbon dioxide and water. The biodegradation process is influenced by factors such as molecular weight, crystallinity, and environmental conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Anthraquinone Derivatives
Physicochemical Properties
- Solubility: The target compound’s trisodium sulfonate groups confer exceptional water solubility (>500 mg/mL in aqueous buffers), surpassing non-sulfonated analogues like NSC 301739, which require solubilization aids (e.g., DMSO) .
- Stability: The tert-butyl groups enhance steric protection of the anthraquinone core against nucleophilic attack, improving stability under physiological conditions compared to ethyl/methyl-substituted analogues .
Table 2: Comparative Antitumor Efficacy (In Vivo)
*ILS: Increase in Life Span
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